L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine
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Overview
Description
L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine is a peptide compound composed of eight amino acids: L-asparagine, L-lysine, L-lysine, L-valine, L-valine, L-isoleucine, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid side chains can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.
Scientific Research Applications
L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-lysyl-L-histidyl-L-histidine: Another peptide with different amino acid composition, used in similar research applications.
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Known for its role in neuroprotection and cellular signaling.
Uniqueness
L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and developing targeted therapeutic strategies.
Properties
CAS No. |
645396-19-6 |
---|---|
Molecular Formula |
C38H72N10O9 |
Molecular Weight |
813.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C38H72N10O9/c1-9-22(7)30(37(55)48-31(38(56)57)23(8)10-2)47-36(54)29(21(5)6)46-35(53)28(20(3)4)45-34(52)26(16-12-14-18-40)44-33(51)25(15-11-13-17-39)43-32(50)24(41)19-27(42)49/h20-26,28-31H,9-19,39-41H2,1-8H3,(H2,42,49)(H,43,50)(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,56,57)/t22-,23-,24-,25-,26-,28-,29-,30-,31-/m0/s1 |
InChI Key |
PUXFFTNWGCJSBV-HLROTKMLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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